3-n-Boc-aminophenethyl alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Boc-aminophenethyl alcohol typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. One common method involves the reaction of 3-aminophenethyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-n-Boc-aminophenethyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), Methanesulfonyl chloride (MsCl)
Major Products Formed:
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of tosylates or mesylates
Scientific Research Applications
3-n-Boc-aminophenethyl alcohol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-n-Boc-aminophenethyl alcohol involves its ability to act as a protecting group for amino functions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group . This property makes it useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (4-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Comparison: 3-n-Boc-aminophenethyl alcohol is unique due to the presence of the phenyl ring, which imparts different chemical properties compared to other Boc-protected amino alcohols. The phenyl ring can participate in π-π interactions and other aromatic interactions, making it distinct in terms of reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-5-10(9-11)7-8-15/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCTYGVBYBPUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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